1-Chloro-4-hexylbenzene

Description

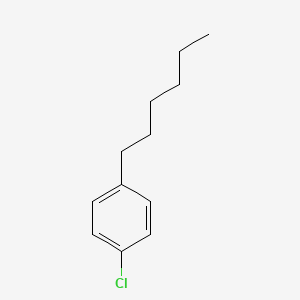

1-Chloro-4-hexylbenzene (C₁₂H₁₇Cl) is a chlorinated aromatic hydrocarbon featuring a hexyl (C₆H₁₃) substituent at the para position of a benzene ring.

Properties

IUPAC Name |

1-chloro-4-hexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCSKSWWYJUVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-hexylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of chlorobenzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-hexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The hexyl group can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form 1-hexyl-4-chlorocyclohexane using hydrogenation catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Nucleophilic Substitution: Formation of phenols or amines.

Oxidation: Formation of hexanoic acid or hexanal.

Reduction: Formation of 1-hexyl-4-chlorocyclohexane.

Scientific Research Applications

1-Chloro-4-hexylbenzene has several applications in scientific research:

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

Mechanism of Action

The mechanism of action of 1-Chloro-4-hexylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile through the formation of a Meisenheimer complex . The hexyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

1-Chloro-4-(Hexyloxy)benzene (C₁₂H₁₇ClO)

- Structural Difference : The hexyloxy group (-O-C₆H₁₃) introduces an oxygen atom, creating an ether linkage.

- Polarity : The oxygen atom increases polarity compared to 1-Chloro-4-hexylbenzene, likely enhancing solubility in polar solvents.

- Applications : Ether-containing analogs are often used in liquid crystals or as surfactants due to their amphiphilic nature.

4-Chlorobenzyl Chloride (C₇H₆Cl₂)

- Structural Difference : Features a reactive chloromethyl (-CH₂Cl) group at the para position.

- Reactivity : The benzylic chlorine is highly reactive, enabling nucleophilic substitution reactions. In contrast, the chlorine in this compound is less reactive due to steric shielding by the hexyl group.

- Applications : Used in agrochemicals and pharmaceuticals as a building block for further functionalization.

1-Chloro-4-Ethynylbenzene (C₈H₅Cl)

- Structural Difference: Contains an ethynyl (-C≡CH) group, enabling conjugation and participation in click chemistry (e.g., Sonogashira coupling).

- Reactivity : The sp-hybridized carbon allows for cross-coupling reactions, unlike the hexyl chain in this compound.

- Applications : Valuable in polymer chemistry and medicinal chemistry for constructing complex architectures.

1-Chloro-3-Isopropyl-4-Methylbenzene (C₁₀H₁₃Cl)

- Structural Difference : Branched isopropyl and methyl groups introduce steric hindrance.

- Physical Properties : Lower molecular weight (154.66 g/mol vs. 212.72 g/mol for this compound) reduces boiling point and viscosity.

- Applications : Branched analogs are common in fragrances and solvents due to volatility.

Research Findings and Inferred Properties

Hydrophobicity and Solubility

Thermal Stability

- Long alkyl chains (e.g., hexyl) generally enhance thermal stability compared to shorter or branched substituents, as seen in 1-Chloro-3-isopropyl-4-methylbenzene .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₇Cl | -C₆H₁₃ | 212.72 | Surfactants, intermediates |

| 1-Chloro-4-(hexyloxy)benzene | C₁₂H₁₇ClO | -O-C₆H₁₃ | 228.72 | Liquid crystals |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | -CH₂Cl | 161.03 | Agrochemicals |

| 1-Chloro-4-ethynylbenzene | C₈H₅Cl | -C≡CH | 136.58 | Polymer chemistry |

| 1-Chloro-3-isopropyl-4-methylbenzene | C₁₀H₁₃Cl | -CH(CH₃)₂, -CH₃ | 154.66 | Solvents, fragrances |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.